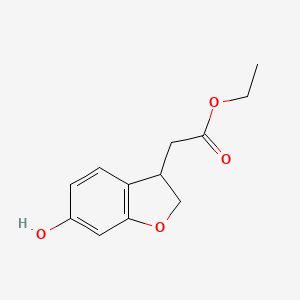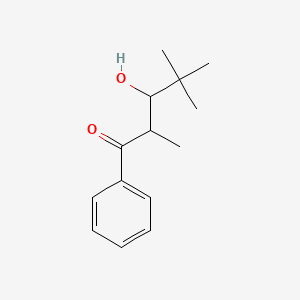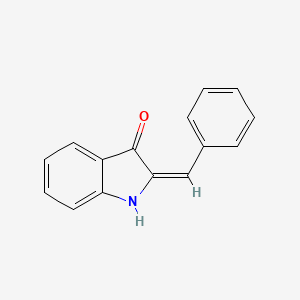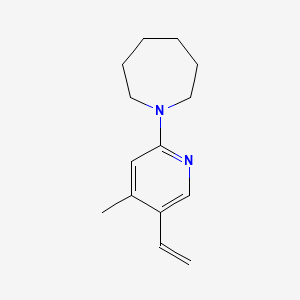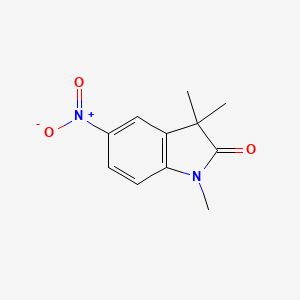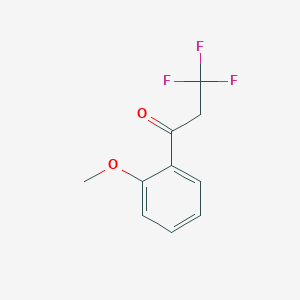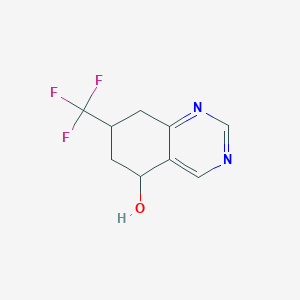![molecular formula C10H14N4S B15068057 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B15068057.png)
6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a tert-butyl group at the 6-position and a hydrazinyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Hydrazinylation: The hydrazinyl group can be introduced by reacting the intermediate compound with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: Reduction of the thieno[2,3-d]pyrimidine core can lead to dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the hydrazinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used under basic or acidic conditions.
Major Products
Oxidation Products: Azo and azoxy derivatives.
Reduction Products: Dihydrothieno[2,3-d]pyrimidine derivatives.
Substitution Products: Various substituted thieno[2,3-d]pyrimidines depending on the nature of the substituent.
Applications De Recherche Scientifique
6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and nucleic acids, affecting their function.
Pathways Involved: It may inhibit key enzymes in metabolic pathways or modulate receptor-mediated signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Pyrimidine Derivatives: Compounds like pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines.
Uniqueness
6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine is unique due to the presence of both a tert-butyl group and a hydrazinyl group, which confer distinct electronic and steric properties. These features enhance its potential for specific biological interactions and applications in material science.
Propriétés
Formule moléculaire |
C10H14N4S |
|---|---|
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
(6-tert-butylthieno[2,3-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C10H14N4S/c1-10(2,3)7-4-6-8(14-11)12-5-13-9(6)15-7/h4-5H,11H2,1-3H3,(H,12,13,14) |
Clé InChI |
FZMLISUEMBIGHA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(N=CN=C2S1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


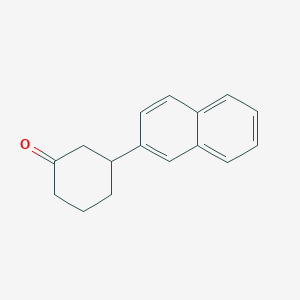

![3-Chloro-3-[(1-phenylcyclopropyl)methoxy]-3H-diazirene](/img/structure/B15067995.png)
![2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15068010.png)
